molecular formula C16H12Cl2INO B11067989 N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide

N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide

Cat. No.: B11067989
M. Wt: 432.1 g/mol
InChI Key: XWSMGXGXLYQZRG-UHFFFAOYSA-N
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Description

N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide is a chemical compound with a unique structure that includes a dichlorocyclopropyl group and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide typically involves the reaction of 4-(2,2-dichlorocyclopropyl)aniline with 3-iodobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes, inhibiting their activity, or interact with receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide is unique due to the presence of both a dichlorocyclopropyl group and an iodobenzamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C16H12Cl2INO

Molecular Weight

432.1 g/mol

IUPAC Name

N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide

InChI

InChI=1S/C16H12Cl2INO/c17-16(18)9-14(16)10-4-6-13(7-5-10)20-15(21)11-2-1-3-12(19)8-11/h1-8,14H,9H2,(H,20,21)

InChI Key

XWSMGXGXLYQZRG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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